molecular formula C17H20N4O2 B12213286 1-{6-[(4-Methylphenyl)amino]pyrimidin-4-yl}piperidine-4-carboxylic acid

1-{6-[(4-Methylphenyl)amino]pyrimidin-4-yl}piperidine-4-carboxylic acid

Cat. No.: B12213286
M. Wt: 312.37 g/mol
InChI Key: VHCBPBBQLUUCBQ-UHFFFAOYSA-N
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Description

1-(6-p-Tolylamino-pyrimidin-4-yl)-piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a carboxylic acid group and a pyrimidine ring substituted with a p-tolylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-p-Tolylamino-pyrimidin-4-yl)-piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine.

    Substitution with p-Tolylamino Group: The pyrimidine ring is then substituted with a p-tolylamino group through a nucleophilic substitution reaction.

    Formation of Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor.

    Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production of 1-(6-p-Tolylamino-pyrimidin-4-yl)-piperidine-4-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-p-Tolylamino-pyrimidin-4-yl)-piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-p-Tolylamino-pyrimidin-4-yl)-piperidine-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-p-Tolylamino-pyrimidin-4-yl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in a medicinal context, the compound may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

1-(6-p-Tolylamino-pyrimidin-4-yl)-piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-(2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone: This compound shares a similar pyrimidine ring structure but differs in the substitution pattern and additional functional groups.

    Pyrimidine derivatives: Other pyrimidine derivatives may have different substituents, leading to variations in their chemical and biological properties.

The uniqueness of 1-(6-p-Tolylamino-pyrimidin-4-yl)-piperidine-4-carboxylic acid lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

1-[6-(4-methylanilino)pyrimidin-4-yl]piperidine-4-carboxylic acid

InChI

InChI=1S/C17H20N4O2/c1-12-2-4-14(5-3-12)20-15-10-16(19-11-18-15)21-8-6-13(7-9-21)17(22)23/h2-5,10-11,13H,6-9H2,1H3,(H,22,23)(H,18,19,20)

InChI Key

VHCBPBBQLUUCBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC=N2)N3CCC(CC3)C(=O)O

Origin of Product

United States

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